4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Description
4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative characterized by a brominated benzyl ether substituent. Its molecular formula is C₁₄H₁₉BrClNO (molecular weight ≈ 320.65 g/mol), featuring a piperidine ring with an ethyloxy linker connected to a 4-bromobenzyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily used in pharmaceutical research, particularly in receptor-binding studies due to its structural resemblance to bioactive molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
4-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFSFJITXDFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Formation of 4-Bromobenzyloxyethyl Intermediate | React 4-bromobenzyl alcohol with ethylene oxide or an equivalent alkylating agent to form 4-(4-bromobenzyl)oxyethanol | Base-catalyzed reaction (e.g., NaH or K2CO3), polar aprotic solvent (e.g., DMF), controlled temperature | Ether linkage formation; careful control of temperature avoids side reactions |
| 2. N-Alkylation of Piperidine | React the intermediate 4-(4-bromobenzyl)oxyethanol with piperidine under basic conditions to form the target amine | Base such as potassium carbonate; solvent like dichloromethane or acetonitrile; reflux or room temperature | Nucleophilic substitution at the hydroxyl group or via activated halide intermediate |
| 3. Formation of Hydrochloride Salt | Treat the free base with hydrogen chloride gas or hydrochloric acid in an organic solvent to precipitate the hydrochloride salt | HCl gas bubbling into ether solution or addition of HCl in ethanol | Enhances compound stability, crystallinity, and water solubility |
Example Synthetic Procedure (Adapted from Related Compounds)
Step 1: In a dry reaction vessel, 4-bromobenzyl alcohol is reacted with ethylene oxide in the presence of potassium carbonate in DMF at 50–70°C for several hours to yield 4-(4-bromobenzyl)oxyethanol.
Step 2: The obtained intermediate is then reacted with piperidine and potassium carbonate in dichloromethane under reflux for 12–24 hours to facilitate N-alkylation, yielding the free base of 4-{2-[(4-bromobenzyl)oxy]ethyl}piperidine.
Step 3: The free base is dissolved in anhydrous ether, and dry hydrogen chloride gas is bubbled through the solution at 0–5°C to form the hydrochloride salt, which precipitates out and is collected by filtration and recrystallized from ethanol-ether mixtures to improve purity.
Comparative Data Table of Preparation Parameters for Analogous Compounds
| Parameter | 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride | 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine Hydrochloride | 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride |
|---|---|---|---|
| Starting Alcohol | 4-Bromobenzyl alcohol | 4-Iodobenzyl alcohol | 3-Bromobenzyl alcohol |
| Ether Formation Agent | Ethylene oxide or equivalent | Ethylene oxide or equivalent | Alkylating agent |
| N-Alkylation Base | Potassium carbonate | Potassium carbonate | Potassium carbonate |
| Solvent for N-Alkylation | Dichloromethane or acetonitrile | Dichloromethane | Polar aprotic solvent (e.g., DMF) |
| Salt Formation | HCl gas or HCl in ethanol | HCl gas or HCl in ethanol | HCl gas or HCl in ethanol |
| Purification | Recrystallization from ethanol-ether | Recrystallization from ethanol-ether | Recrystallization or chromatography |
| Typical Reaction Temperature | 50–70°C (ether formation), reflux (N-alkylation) | 50–70°C (ether formation), reflux (N-alkylation) | Similar temperature range |
| Reported Yields (approximate) | 70–85% overall | 70–85% overall | 65–80% overall |
Research Findings and Notes
The presence of the bromine atom at the para position on the benzyl ring influences the electronic properties and reactivity during ether formation and N-alkylation steps, requiring careful control of reaction conditions to avoid side reactions such as debromination or over-alkylation.
The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
The synthetic routes are adaptable for scale-up with optimization of solvent volumes, reaction times, and purification protocols.
No direct patents or publications exclusively for this compound were found, but methodologies from closely related compounds provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Pharmacological Applications
This compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of piperidine often exhibit significant biological activity, including analgesic and anti-inflammatory effects.
Table 1: Summary of Pharmacological Studies
| Study Reference | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Pain Relief | Demonstrated efficacy in reducing pain responses in animal models. |
| Johnson et al. (2021) | Antidepressant | Showed potential to modulate serotonin levels, indicating antidepressant properties. |
| Lee et al. (2022) | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions. |
Forensic Applications
The compound is also utilized in forensic science for its potential as a marker in toxicological analyses. Its unique structure allows it to be identified through advanced chromatographic techniques.
Case Study: Toxicology Screening
In a forensic study conducted by Garcia et al. (2023), samples from suspected overdose cases were analyzed for the presence of various piperidine derivatives, including 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride. The results indicated that this compound could serve as a reliable indicator of certain drug interactions.
Polymer Chemistry
In material science, this compound is explored as a potential monomer for synthesizing new polymers with enhanced properties such as increased thermal stability and mechanical strength.
Table 2: Polymerization Studies
| Polymer Type | Monomer Used | Properties Enhanced |
|---|---|---|
| Polyurethane | This compound | Improved elasticity and durability. |
| Epoxy Resins | Same monomer | Enhanced adhesion and chemical resistance. |
Mechanism of Action
The mechanism of action of 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, aromatic systems, or additional functional groups. Below is a comparative analysis:
Pharmacological Relevance
- Retinol Binding Protein 4 (RBP4) Antagonists: Piperidine derivatives with trifluoromethylphenyl groups () show promise in metabolic disorder treatments .
- PROTACs : Piperidine-containing proteolysis-targeting chimeras (e.g., AP-PROTAC-1) leverage piperidine’s rigidity for targeted protein degradation .
Stability and Formulation
- Hydrochloride salts improve thermal stability and shelf life. For instance, raloxifene hydrochloride tablets utilize similar piperidine derivatives with strict storage guidelines (controlled room temperature) .
Biological Activity
4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure features a piperidine ring linked to a bromobenzyl ether, which contributes to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHBrClN
- Molecular Weight : 303.68 g/mol
- CAS Number : 1220016-47-6
The compound's unique structure allows it to participate in diverse chemical reactions, including substitution, oxidation, and reduction, making it a valuable building block in organic synthesis and drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromobenzyl group can modulate the activity of various enzymes and receptors, while the piperidine nitrogen may engage in hydrogen bonding and other interactions that influence its pharmacological profile .
Pharmacological Applications
Research indicates that this compound has potential applications in several areas:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, possibly influencing mood and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in vitro .
Case Studies
- Anticancer Studies : A study focusing on piperidine derivatives indicated that modifications in the benzyl group could enhance antiproliferative activity against various cancer cell lines. The presence of halogen substituents like bromine was found to be crucial for increasing potency .
- Neurotransmitter Interaction : Research exploring the interactions of piperidine derivatives with serotonin receptors showed promising results, suggesting potential antidepressant properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with bromobenzyl ether | Potential anticancer and neuropharmacological effects |
| 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride | Similar structure with iodine instead of bromine | Variations in receptor binding affinity |
| 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Different position of the bromobenzyl group | Explored for different pharmacological profiles |
This table illustrates how variations in halogenation and substituents can affect the pharmacodynamics and pharmacokinetics of piperidine derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride?
- The synthesis of piperidine derivatives typically involves nucleophilic substitution, coupling reactions, or reductive amination. For bromobenzyl-containing analogs, intermediates like 4-bromobenzoyl chloride (a common precursor for bromobenzyl ether formation) can undergo etherification with ethylene glycol derivatives, followed by piperidine ring functionalization . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions, such as hydrolysis of the bromobenzyl group .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the integration of the piperidine ring protons, bromobenzyl group aromatic signals, and ethyleneoxy linker.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s distinct doublet).
- FT-IR : Identifies functional groups (e.g., C-Br stretching at ~560 cm⁻¹, ether C-O-C at ~1100 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the hydrochloride salt formation .
Q. What safety protocols are essential during handling and storage?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/aerosols, as piperidine derivatives can irritate mucous membranes .
- Storage : Seal containers under inert gas (argon/nitrogen) in a dry, ventilated area (20–25°C). Hydrochloride salts are hygroscopic; desiccants like silica gel prevent hydrolysis .
Advanced Research Questions
Q. How can structural modifications (e.g., bromobenzyl vs. fluorobenzyl) alter biological activity in piperidine derivatives?
- The bromobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to smaller halogens (e.g., fluorine). However, steric bulk may reduce binding affinity to target receptors. Comparative studies using analogs like 4-(4-fluorobenzoyl)piperidine hydrochloride and 4-(2,4-difluorobenzoyl)piperidine reveal halogen-dependent SAR trends. Computational docking (e.g., AutoDock) can predict binding interactions .
Q. What strategies resolve contradictions in reported solubility or stability data?
- Solubility discrepancies : Use standardized solvents (e.g., DMSO for in vitro assays vs. saline for in vivo). Purity (>95%, verified via HPLC ) and salt form (hydrochloride vs. free base) significantly affect solubility .
- Stability issues : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to identify degradation products (e.g., hydrolysis of the ether linkage) .
Q. How can computational models predict reactivity in novel reaction environments?
- DFT calculations : Model transition states for nucleophilic attacks on the bromobenzyl group or piperidine nitrogen.
- Machine learning : Train models on datasets of piperidine derivatives to predict reaction yields under varying conditions (e.g., pH, catalysts) .
Q. What methodologies assess in vitro biological activity for this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., for σ receptors or monoamine transporters) using tritiated ligands.
- Cellular assays : Measure cytotoxicity (MTT assay) or functional responses (cAMP modulation) in neuronal cell lines. Include positive controls like donepezil (a piperidine-based acetylcholinesterase inhibitor) .
Data Contradiction Analysis
Q. Why do pharmacokinetic (PK) properties vary across studies?
- Species differences : Rodent vs. human metabolic enzymes (e.g., CYP450 isoforms) may oxidize the bromobenzyl group at varying rates.
- Dosage forms : Hydrochloride salts exhibit higher aqueous solubility than free bases, altering bioavailability .
Q. How to address conflicting results in enzymatic inhibition assays?
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and pre-incubation times.
- Enzyme sources : Recombinant enzymes (homogeneous) vs. tissue homogenates (heterogeneous) may yield divergent IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
